The synthesis of 9-Methyluric acid can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound, allowing for adaptations based on available resources and desired purity levels.
The molecular structure of 9-Methyluric acid features a purine ring with specific functional groups that define its chemical behavior:
CN1C(=O)NC2=C1NC(=O)NC2=O
InChI=1S/C6H6N4O3/c1-10-3-2(7-6(10)13)4(11)9-5(12)8-3/h1H3,(H,7,13)(H2,8,9,11,12)
The structural characteristics contribute to its reactivity and biological interactions .
9-Methyluric acid participates in various chemical reactions typical for purine derivatives:
These reactions underline the importance of 9-Methyluric acid in metabolic pathways and potential therapeutic applications.
The mechanism of action for 9-Methyluric acid primarily involves its interaction with various enzymes and metabolic pathways:
Understanding these mechanisms is crucial for evaluating its potential therapeutic applications.
The physical properties of 9-Methyluric acid include:
Chemical properties encompass:
These properties are essential for practical applications in research and industry .
9-Methyluric acid has several notable applications in scientific research:
These applications highlight the compound's significance in both basic and applied scientific research contexts.
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.:
CAS No.: